molecular formula C14H13BrN2O6S B3459011 N-(4-bromo-2,5-dimethoxyphenyl)-4-nitrobenzenesulfonamide

N-(4-bromo-2,5-dimethoxyphenyl)-4-nitrobenzenesulfonamide

Cat. No.: B3459011
M. Wt: 417.23 g/mol
InChI Key: GPXBVUSFLANNCZ-UHFFFAOYSA-N
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Description

N-(4-bromo-2,5-dimethoxyphenyl)-4-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C14H13BrN2O6S and its molecular weight is 417.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.96777 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Applications

N-(4-bromo-2,5-dimethoxyphenyl)-4-nitrobenzenesulfonamide and related compounds have been explored for their utility in analytical chemistry. For instance, sodium N-bromo-p-nitrobenzenesulfonamide, a related compound, has been used as an oxidizing titrant. Its synthesis, composition, and structure are well-documented, and it has been applied for direct titrations of various substances like ascorbic acid and methionine, demonstrating simplicity, rapidity, and a minimal error margin of ±0.5% (Gowda et al., 1983).

Structural and Electronic Properties

Studies on compounds structurally similar to this compound have been conducted to understand their structural and electronic properties. For example, a compound named N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide has been synthesized and characterized using various spectroscopic tools and computational methods. These studies provide insights into the intermolecular interactions, molecular electrostatic potential, and other properties relevant to the chemical behavior and potential applications of these compounds (Murthy et al., 2018).

Organic Synthesis

Nitrobenzenesulfonamides, closely related to the chemical , have found applications in organic synthesis. They are used in the preparation of secondary amines and for the protection of amines, showcasing their versatility in chemical transformations. These compounds undergo smooth alkylation and can be readily deprotected, yielding secondary amines in high yields (Fukuyama et al., 1995).

Chemical Transformations in Solid-Phase Synthesis

Polymer-supported benzenesulfonamides, similar in structure to this compound, have been utilized in solid-phase synthesis. They serve as key intermediates in various chemical transformations, including rearrangements to yield diverse privileged scaffolds. Thisapplication emphasizes the role of such compounds in facilitating a wide range of chemical reactions and generating novel molecular structures (Fülöpová & Soural, 2015).

Electrophilic Aromatic Substitution Reactions

Compounds like this compound are often used in electrophilic aromatic substitution reactions. Studies have shown the use of N-Halosuccinimides, such as NBS (N-Bromosuccinimide), in ring halogenations of polyalkylbenzenes, indicating the role of such compounds in specific halogenation reactions (Bovonsombat & Mcnelis, 1993).

Electrochemical Studies

Electrochemical behavior of related compounds, such as N,N-dimethyl-p-nitrobenzenesulfonamide, has been examined to understand their redox characteristics. These studies are crucial in determining the stability and reactivity of such compounds under various conditions, which is essential for their application in electrochemical processes and analytical methods (Asirvatham & Hawley, 1974).

Properties

IUPAC Name

N-(4-bromo-2,5-dimethoxyphenyl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O6S/c1-22-13-8-12(14(23-2)7-11(13)15)16-24(20,21)10-5-3-9(4-6-10)17(18)19/h3-8,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXBVUSFLANNCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.